Methyl 2-oxo-5-phenylcyclohexane-1-carboxylate
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Overview
Description
Methyl 2-oxo-5-phenylcyclohexane-1-carboxylate is an organic compound with the molecular formula C15H16O3. It is a derivative of cyclohexane, featuring a phenyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-5-phenylcyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid with cyclohexanone under acidic conditions, followed by esterification with methanol. The reaction conditions often require a catalyst such as sulfuric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and temperature conditions can enhance the reaction rates, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-5-phenylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Methyl 2-oxo-5-phenylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-5-phenylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The phenyl group and the ketone functionality play crucial roles in its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate
- Methyl 2-oxocyclohexanecarboxylate
- Methyl 2-oxo-1-cycloheptanecarboxylate
Uniqueness
Methyl 2-oxo-5-phenylcyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its phenyl group enhances its reactivity in electrophilic aromatic substitution reactions, and the ester functionality allows for further derivatization.
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 2-oxo-5-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
InChI Key |
QISHTJPQSJDTSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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